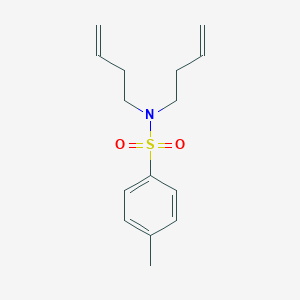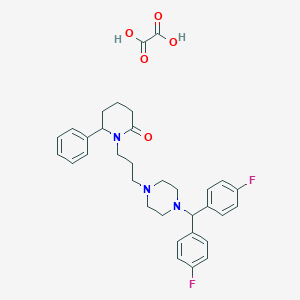
1-(3-(4-(Bis(p-fluorophenyl)methyl)-1-piperazinyl)propyl)-6-phenyl-2-piperidinone ethanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(4-(Bis(p-fluorophenyl)methyl)-1-piperazinyl)propyl)-6-phenyl-2-piperidinone ethanedioate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Also known as FLB 457, this compound belongs to the class of benzisoxazole derivatives and has been studied extensively for its pharmacological properties.
Mecanismo De Acción
The mechanism of action of FLB 457 involves the modulation of dopamine and serotonin neurotransmission in the brain. It acts as a potent antagonist at dopamine D2 and D3 receptors and a partial agonist at serotonin 5-HT2A receptors. This dual mechanism of action is believed to contribute to its therapeutic efficacy in psychotic disorders.
Efectos Bioquímicos Y Fisiológicos
FLB 457 has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, synaptic plasticity, and gene expression in the brain. It has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of FLB 457 is its high affinity and selectivity for dopamine D2, D3, and serotonin 5-HT2A receptors, making it a potent tool for studying the role of these receptors in various neurological and psychiatric disorders. However, one of the limitations of FLB 457 is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on FLB 457, including the development of more potent and selective analogs, the investigation of its therapeutic potential in other neurological and psychiatric disorders, and the elucidation of its molecular mechanism of action. Additionally, the development of novel drug delivery systems that can improve its solubility and bioavailability may also be an area of future research.
Métodos De Síntesis
The synthesis of FLB 457 involves several steps, including the condensation of piperazine with 4-bromobenzyl chloride, followed by the reaction of the resulting compound with 3-(4-(bis(p-fluorophenyl)methyl)phenyl)propylamine. The final step involves the reaction of the intermediate with ethanedioic acid to produce the ethanedioate salt of FLB 457.
Aplicaciones Científicas De Investigación
FLB 457 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have high affinity and selectivity for dopamine D2, D3, and serotonin 5-HT2A receptors, making it a potential candidate for the treatment of schizophrenia and other psychotic disorders.
Propiedades
Número CAS |
109758-31-8 |
|---|---|
Nombre del producto |
1-(3-(4-(Bis(p-fluorophenyl)methyl)-1-piperazinyl)propyl)-6-phenyl-2-piperidinone ethanedioate |
Fórmula molecular |
C33H37F2N3O5 |
Peso molecular |
593.7 g/mol |
Nombre IUPAC |
1-[3-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]propyl]-6-phenylpiperidin-2-one;oxalic acid |
InChI |
InChI=1S/C31H35F2N3O.C2H2O4/c32-27-14-10-25(11-15-27)31(26-12-16-28(33)17-13-26)35-22-20-34(21-23-35)18-5-19-36-29(8-4-9-30(36)37)24-6-2-1-3-7-24;3-1(4)2(5)6/h1-3,6-7,10-17,29,31H,4-5,8-9,18-23H2;(H,3,4)(H,5,6) |
Clave InChI |
RWLDIUGGOKYKBT-UHFFFAOYSA-N |
SMILES |
C1CC(N(C(=O)C1)CCCN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C5=CC=CC=C5.C(=O)(C(=O)O)O |
SMILES canónico |
C1CC(N(C(=O)C1)CCCN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C5=CC=CC=C5.C(=O)(C(=O)O)O |
Sinónimos |
1-[3-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]propyl]-6-phenyl-pip eridin-2-one, oxalic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(1,3-Benzoxazol-2-yl)phenyl]imino-1-(morpholin-4-ylmethyl)indol-2-one](/img/structure/B11215.png)
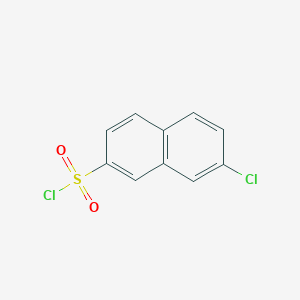
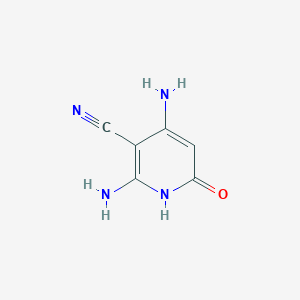
![(4S)-4-[(1R,2S)-2-hydroxy-1,4-dimethylcyclohex-3-en-1-yl]-3-(hydroxymethyl)-4-methylcyclopent-2-en-1-one](/img/structure/B11218.png)
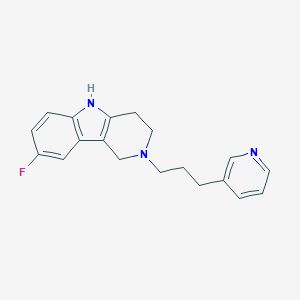
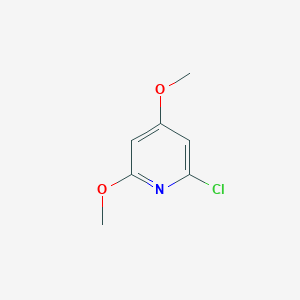
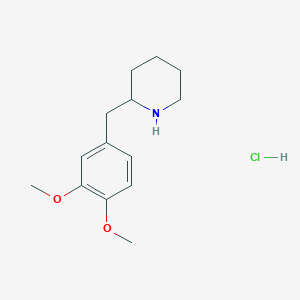
![Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]-](/img/structure/B11226.png)
![(8'R,9'S,13'S,14'S)-13'-Ethyl-3'-methoxyspiro[1,3-dioxolane-2,17'-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]](/img/structure/B11228.png)
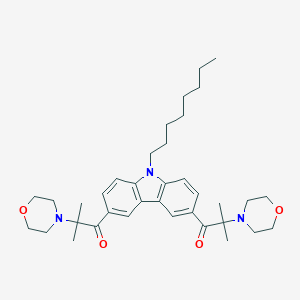
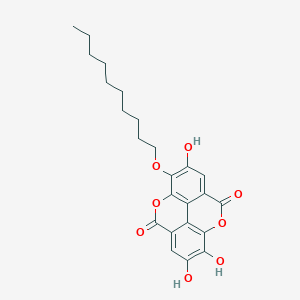
![4,5-Diethyl[1,1'-biphenyl]-3-ol](/img/structure/B11231.png)
